Home > Products > Screening Compounds P69613 > Irinotecan trihydrate hydrochloride
Irinotecan trihydrate hydrochloride -

Irinotecan trihydrate hydrochloride

Catalog Number: EVT-12645691
CAS Number:
Molecular Formula: C33H45ClN4O9
Molecular Weight: 677.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Irinotecan trihydrate hydrochloride is a semisynthetic derivative of camptothecin, primarily utilized as an anticancer agent. Its chemical structure consists of a complex arrangement that enhances its solubility and therapeutic efficacy. The compound is classified as a topoisomerase I inhibitor, which plays a crucial role in DNA replication and repair processes. Irinotecan is notably effective against various cancers, including colorectal cancer, lung cancer, and ovarian cancer. It was first introduced in Japan in 1994 and received FDA approval in 1996 for clinical use in the United States .

Source and Classification

Irinotecan is derived from the natural product camptothecin, which is extracted from the bark of the Chinese tree Camptotheca acuminata. The compound falls under the category of antineoplastic agents and is specifically classified as a topoisomerase inhibitor. Its mechanism of action involves the disruption of DNA synthesis by preventing the re-ligation of DNA strands during replication .

Synthesis Analysis

Methods and Technical Details

The synthesis of irinotecan hydrochloride trihydrate involves several key steps:

  1. Starting Materials: The process begins with 7-ethyl-10-hydroxycamptothecin as the primary starting material.
  2. Reaction: This compound is reacted with 1-chlorocarbonyl-4-piperidinopiperidine to form crude irinotecan.
  3. Purification: The crude product undergoes purification, typically through solvent treatment rather than column chromatography, enhancing yield and purity.
  4. Formation of Trihydrate: The purified irinotecan is then crystallized from a suitable solvent mixture (such as water and ethanol) to obtain the trihydrate form .

The reaction conditions involve heating the reaction mixture to approximately 75-80 °C to ensure complete dissolution, followed by controlled cooling to facilitate crystallization .

Molecular Structure Analysis

Structure and Data

Irinotecan hydrochloride trihydrate has a molecular formula of C33H45ClN4O9C_{33}H_{45}ClN_{4}O_{9} with a molecular weight of approximately 677.18 g/mol. The structure features multiple functional groups, including a piperidine ring and hydroxyl groups, contributing to its pharmacological properties.

  • IUPAC Name: (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate trihydrate hydrochloride.
  • CAS Number: 136572-09-3.

The molecular structure can be represented using various chemical notation systems such as InChI and SMILES for computational applications .

Chemical Reactions Analysis

Reactions and Technical Details

Irinotecan trihydrate participates in several chemical reactions that are significant for its pharmacological activity:

  1. Topoisomerase Inhibition: Irinotecan binds to topoisomerase I-DNA complexes, preventing the re-ligation of DNA strands after cleavage. This action leads to DNA damage and ultimately triggers apoptosis in cancer cells.
  2. Metabolism: The active metabolite SN-38 is produced through enzymatic hydrolysis of irinotecan in vivo. SN-38 exhibits significantly higher potency against topoisomerase I compared to irinotecan itself .
Mechanism of Action

The mechanism by which irinotecan exerts its anticancer effects involves:

  1. Binding to Topoisomerase I: Irinotecan forms a stable complex with topoisomerase I and DNA during the S phase of the cell cycle.
  2. Inhibition of DNA Repair: By preventing the re-ligation of DNA strands post-cleavage, irinotecan causes accumulation of DNA breaks that lead to cell cycle arrest and apoptosis.
  3. Pharmacokinetics: The drug's pharmacokinetic profile is influenced by genetic factors affecting metabolism, particularly variations in enzymes like UDP-glucuronosyltransferases that conjugate SN-38 for elimination .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Irinotecan hydrochloride trihydrate typically appears as a white to off-white crystalline powder.
  • Solubility: It is highly soluble in water due to its hydrophilic nature imparted by the piperidine side chain.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but may degrade upon exposure to light or moisture.
  • Melting Point: The melting point ranges around 160 °C when considering its hydrated form.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Irinotecan hydrochloride trihydrate is primarily used in oncology as part of combination chemotherapy regimens for treating various malignancies:

  1. Colorectal Cancer: It is often used in combination with other agents like fluorouracil and leucovorin.
  2. Pancreatic Adenocarcinoma: Approved for use in specific treatment protocols.
  3. Research Applications: Beyond clinical use, irinotecan is studied for its pharmacokinetics using imaging techniques such as positron emission tomography to understand its biodistribution and metabolic pathways better .
Historical Development and Pharmacological Significance of Irinotecan Trihydrate Hydrochloride

Evolution from Camptothecin Derivatives to Clinical Implementation

Irinotecan trihydrate hydrochloride (C₃₃H₃₈N₄O₆ · 3H₂O · HCl) emerged from systematic optimization of camptothecin, a cytotoxic quinoline alkaloid first isolated from Camptotheca acuminata in 1966. The parent compound’s clinical utility was limited by poor water solubility and severe toxicity. Strategic molecular modifications introduced a bis-piperidine side chain at the C10 position, enhancing aqueous solubility while preserving topoisomerase I inhibition. This innovation yielded the prodrug irinotecan, metabolically activated to SN-38 (7-ethyl-10-hydroxycamptothecin) – a metabolite 100-1,000× more potent than the parent compound [1] [3].

Japan pioneered irinotecan’s clinical adoption in 1994 for lung, cervical, and ovarian cancers. Global recognition followed the FDA’s 1996 approval of Camptosar® for metastatic colorectal carcinoma, establishing irinotecan as a cornerstone of modern oncology. The 2024 FDA approval of liposomal irinotecan (Onivyde®) for pancreatic adenocarcinoma marked a formulation breakthrough, improving tumor targeting via enhanced permeability and retention effects [1] [4].

Table 1: Key Developmental Milestones of Irinotecan Trihydrate Hydrochloride

YearEventSignificance
1966Camptothecin isolationIdentified natural topoisomerase I inhibitor
1983Synthesis of irinotecan analoguesBis-piperidine chain enhanced solubility
1994Japanese approvalFirst clinical use for multiple cancers
1996FDA approval (Camptosar®)Validated for colorectal cancer
2024Liposomal formulation (Onivyde®) approvedExpanded indications to pancreatic cancer

Mechanistic Basis of Topoisomerase I Inhibition and Antineoplastic Activity

Irinotecan exerts cytotoxicity via reversible stabilization of topoisomerase I-DNA cleavable complexes. The prodrug undergoes enzymatic activation by hepatic and intestinal carboxylesterases (primarily CES2), generating SN-38. SN-38 binds the topoisomerase I-DNA interface, preventing religation of single-strand DNA breaks during replication and transcription. Collision with advancing replication forks converts these breaks into lethal double-strand DNA lesions, triggering G₂/M cell cycle arrest and apoptosis [1] [2] [6].

The lactone-carboxylate equilibrium governs irinotecan’s bioactivity. At physiological pH, the active lactone form (closed E-ring) reversibly hydrolyzes to the inactive carboxylate. Albumin binding stabilizes the lactone, while tissue alkalinization promotes hydrolysis. SN-38’s potency is counterbalanced by UGT1A1-mediated glucuronidation to SN-38G, a detoxification pathway influenced by genetic polymorphisms (UGT1A128 allele) [3] [5].

Table 2: Pharmacodynamic and Metabolic Properties of Irinotecan and Metabolites

CompoundTopo-I IC₅₀ (μM)Relative PotencyKey Metabolic Pathways
Irinotecan5.17–15.8*CES2 → SN-38; CYP3A4 → APC/NPC
SN-380.004–0.03100–1,000×UGT1A1 → SN-38G; biliary excretion
SN-38G>100InactiveEnteric β-glucuronidase reactivation

*Cell line-dependent (HT-29/LoVo IC₅₀ data from [6])

Pharmacokinetic studies reveal:

  • Non-linear SN-38 exposure: AUC increases less than proportionally to irinotecan doses (50–350 mg/m²) [1].
  • Dual excretion: 63.7% fecal vs. 32.2% urinary elimination of radioactivity post-[¹⁴C]irinotecan dosing [5].
  • Enterohepatic recirculation: Intestinal β-glucuronidases deconjugate SN-38G, prolonging SN-38 exposure [3].

Global Adoption and Therapeutic Indications in Oncology

Irinotecan trihydrate hydrochloride is included in the WHO Model List of Essential Medicines, reflecting its foundational role in gastrointestinal oncology. Its indications span:

  • First-line metastatic colorectal cancer: Combined with 5-fluorouracil/leucovorin (FOLFIRI) or capecitabine (XELIRI) [3] [4].
  • Pancreatic adenocarcinoma: Liposomal irinotecan + oxaliplatin/5-FU/leucovorin (NALIRIFOX) for metastatic disease [1] [6].
  • Off-label uses: Gastric, esophageal, and small-cell lung cancers in combination regimens [1] [4].

Regional approval patterns demonstrate therapeutic flexibility:

  • Japan: Early approval for lung/gynaecological cancers (1994).
  • EU/US: Colorectal (1996–1998) followed by pancreatic indications (2024).
  • Global guidelines: NCCN/ESMO endorse FOLFIRI for metastatic CRC and NALIRIFOX for pancreatic ductal adenocarcinoma [3] [4].

Table 3: Global Therapeutic Indications and Regulatory Status

RegionInitial ApprovalKey IndicationsBrand Examples
Japan1994Lung, cervical, ovarian, colorectal cancersCampto®
USA1996Colorectal cancer; pancreatic cancer (liposomal)Camptosar®, Onivyde®
EU1998Colorectal cancer; pancreatic cancer (liposomal)Campto®, Onivyde®
WHO EML2019Essential for colorectal cancer treatmentMultiple generics

Synthetic advancements include salt formation (HCl trihydrate) improving formulation stability and oral bioavailability (36% in phase I trials). Nanoparticle conjugates and pH-sensitive micelles represent emerging delivery strategies to enhance tumor SN-38 delivery [7] [8].

Properties

Product Name

Irinotecan trihydrate hydrochloride

IUPAC Name

(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride

Molecular Formula

C33H45ClN4O9

Molecular Weight

677.2 g/mol

InChI

InChI=1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2

InChI Key

KLEAIHJJLUAXIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.